molecular formula C8H8BrCl B3118608 4-Bromo-1-(chloromethyl)-2-methylbenzene CAS No. 24078-15-7

4-Bromo-1-(chloromethyl)-2-methylbenzene

Cat. No. B3118608
Key on ui cas rn: 24078-15-7
M. Wt: 219.5 g/mol
InChI Key: VSKUGNLAWMBJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296775B2

Procedure details

Add thionyl chloride (14.31 mL, 0.2 mol,) to a solution of (4-bromo-2-methyl-phenyl)methanol (32.9 g, 0.16 mol) in dichloromethane (200 mL) and dimethylformamide (0.025 mol, 2.0 mL) at 0° C. After 1 hour at room temperature pour the mixture into ice-water (100 g), extract with dichloromethane (300 mL), wash extract with 5% aq. sodium bicarbonate (30 mL) and brine (200 mL), dry over sodium sulfate, and concentrate under reduced pressure to give the crude title compound as a white solid (35.0 g, 0.16 mol). The material is used for the next step of reaction without further purification. 1H NMR (CDCl3): δ 2.38 (s, 3H), 4.52 (s, 2H), 7.13-7.35 (m, 3H).
Quantity
14.31 mL
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[C:8]([CH3:14])[CH:7]=1.CN(C)C=O>ClCCl>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Cl:3])=[C:8]([CH3:14])[CH:7]=1

Inputs

Step One
Name
Quantity
14.31 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
32.9 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)C
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (300 mL)
WASH
Type
WASH
Details
wash
EXTRACTION
Type
EXTRACTION
Details
extract with 5% aq. sodium bicarbonate (30 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CCl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mol
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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